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Compound of Interest

Compound Name: 2-(Trichloromethyl)benzonitrile

Cat. No.: B1607066 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 2-
(Trichloromethyl)benzonitrile. Due to the limited availability of experimental spectral data for

2-(Trichloromethyl)benzonitrile in public databases, this document leverages data from

structurally analogous compounds—benzonitrile, 2-chlorobenzonitrile, and 2-methylbenzonitrile

—to predict its spectroscopic behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). This approach allows for a robust estimation of its

key spectral features, providing a valuable resource for its identification and characterization.

Predicted Spectral Data of 2-
(Trichloromethyl)benzonitrile
The following tables summarize the predicted and analogous spectral data for 2-
(Trichloromethyl)benzonitrile.

Table 1: Predicted ¹H NMR Spectral Data for 2-
(Trichloromethyl)benzonitrile
Solvent: CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.6 - 7.9 Multiplet 4H Aromatic Protons

Note: The electron-withdrawing nature of both the nitrile and the trichloromethyl groups is

expected to deshield the aromatic protons, shifting them downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 2-
(Trichloromethyl)benzonitrile
Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

~95 - 105 -CCl₃

~117 -CN

~112 Quaternary Aromatic Carbon (C-CN)

~130 - 140 Aromatic Carbons

~135 Quaternary Aromatic Carbon (C-CCl₃)

Table 3: Predicted Key IR Absorptions for 2-
(Trichloromethyl)benzonitrile

Wavenumber (cm⁻¹) Functional Group

~2230 C≡N (Nitrile stretch)

~3100 - 3000 C-H (Aromatic stretch)

~1600, ~1450 C=C (Aromatic ring stretch)

~800 - 600 C-Cl (Trichloromethyl stretch)
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Table 4: Predicted Mass Spectrometry Fragmentation for
2-(Trichloromethyl)benzonitrile

m/z Fragment

219/221/223 [M]⁺ (Molecular ion with chlorine isotopes)

184 [M - Cl]⁺

149 [M - 2Cl]⁺

114 [M - 3Cl]⁺

102 [C₇H₄N]⁺ (Benzonitrile cation)

Spectral Data of Analogous Compounds
To substantiate the predictions for 2-(Trichloromethyl)benzonitrile, the following tables

present the experimental spectral data for benzonitrile, 2-chlorobenzonitrile, and 2-

methylbenzonitrile.

Table 5: ¹H and ¹³C NMR Spectral Data for Analogous
Compounds
Solvent: CDCl₃

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm)

Benzonitrile
7.47 (t, 1H), 7.60 (d, 1H), 7.64

(d, 2H)[1]

112.2, 118.6, 128.9, 132.0,

132.6[1]

2-Chlorobenzonitrile 7.35-7.65 (m, 4H)
112.4, 117.9, 126.0, 130.0,

132.2, 132.4, 141.6[1]

2-Methylbenzonitrile
2.53 (s, 3H), 7.27-7.57 (m, 4H)

[1]

20.2, 112.4, 117.9, 126.0,

130.0, 132.2, 132.4, 141.6[1]

Table 6: Key IR Absorptions for Analogous Compounds
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Compound C≡N Stretch (cm⁻¹)
C-H Aromatic
Stretch (cm⁻¹)

C=C Aromatic
Stretch (cm⁻¹)

Benzonitrile ~2229 ~3060 ~1590, 1490

2-Chlorobenzonitrile ~2225 ~3070 ~1580, 1470

2-Methylbenzonitrile ~2228 ~3050 ~1595, 1485

Table 7: Mass Spectrometry Data for Analogous
Compounds

Compound Molecular Ion (m/z) Key Fragments (m/z)

Benzonitrile 103[2] 76 ([M-HCN]⁺)

2-Chlorobenzonitrile 137/139[3] 102 ([M-Cl]⁺)

2-Methylbenzonitrile 117[4] 116 ([M-H]⁺), 90 ([M-HCN]⁺)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data discussed

in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrumentation: The data is acquired on a standard NMR spectrometer, typically operating

at a frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to

achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane

(TMS) at 0.00 ppm.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number

of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C
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nucleus. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, a small amount is finely ground with potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast

from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquids, a drop can be placed

between two salt plates.

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr

pellet without the sample) is first recorded. The sample is then placed in the beam path, and

the sample spectrum is acquired. The instrument software automatically subtracts the

background to produce the final spectrum. Data is typically collected over a range of 4000-

400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In this

process, the sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and the resulting data is plotted as a mass

spectrum, showing the relative abundance of each ion.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like 2-(Trichloromethyl)benzonitrile.
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Caption: General analytical workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1607066#spectral-data-for-2-
trichloromethyl-benzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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